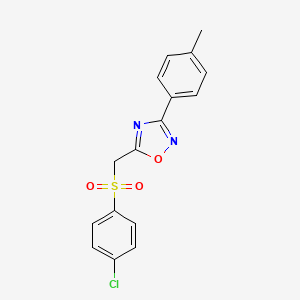
Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves reactions with carbocyclic and heterocyclic 1,3-diketones or potential 1,3-diketones to afford various substituted derivatives. For instance, "Methyl 2-benzoylamino-3-dimethylaminopropenoate" reacts with 1,3-cyclohexanediones and 4-hydroxy-2H-1-benzopyran-2-one derivative to produce corresponding 3-benzoylamino substituted 5-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-2-ones and 2H,5H-pyrano[3,2-c] benzopyran-2,5-dione derivatives . These reactions highlight the versatility of methyl esters in synthesizing complex fused ring systems, which could be relevant to the synthesis of the compound of interest.
Molecular Structure Analysis
Structural studies on bio-active compounds, such as the one described in the first paper, reveal that small changes in molecular structure can significantly affect the stability of a compound. The crystal structure and molecular modeling of "methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate" show that the labile N-CH2OH bond is slightly shorter than that of a more stable isomer, which could be an important consideration in the molecular structure analysis of the target compound .
Chemical Reactions Analysis
The reactivity of similar compounds under different conditions can shed light on the potential chemical reactions of "Methyl 4-(((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)carbamoyl)benzoate." For example, the reaction of methyl esters with primary amines to give chloro-hydroxy-benzoindoles indicates that the ester group can participate in cyclization reactions to form heterocyclic compounds . This information could be extrapolated to predict the reactivity of the ester and carbamoyl groups in the compound of interest.
Physical and Chemical Properties Analysis
Although the papers do not directly discuss the physical and chemical properties of the target compound, the properties of structurally related compounds can provide some insights. For instance, the crystal structure information and intermolecular hydrogen bonding patterns described in the first paper can influence the solubility, melting point, and stability of the compound . The reactivity of the methyl ester group in different conditions, as discussed in the second and third papers, can also inform the chemical stability and reactivity of the compound .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Methodologies : The compound has been a focal point in the synthesis of radio-labeled compounds, such as in the study by Takashima-Hirano et al. (2012), where Pd(0)-mediated rapid cross-coupling reactions were employed for the synthesis of [(11)C]Am80 and its derivatives, demonstrating the utility of this compound in radiochemical synthesis with high yield and purity Takashima-Hirano, Ishii, & Suzuki, 2012.
Liquid-Crystalline Phase : Balagurusamy et al. (1997) explored the rational design and synthesis of spherical supramolecular dendrimers, utilizing monodendrons based on methyl 3,4,5-trishydroxybenzoate. These dendrimers exhibit a novel thermotropic cubic liquid-crystalline phase, highlighting the structural versatility and potential applications in material science of related compounds Balagurusamy, Ungar, Percec, & Johansson, 1997.
Applications in Pharmacology and Material Science
Anticancer Activity : A study by Yang et al. (2019) on dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives, which share structural similarities with the compound , revealed their potential in regulating cell autophagy and inducing apoptosis in cancer cells. This suggests possible implications for similar compounds in cancer therapy through autophagy-dependent mechanisms Yang, Shen, Hu, Chen, & Liu, 2019.
Crystal Engineering : Johnstone et al. (2010) investigated the use of pressure in crystal engineering, particularly focusing on methyl 2-(carbazol-9-yl)benzoate. Although this study involves a different compound, it underscores the potential of applying external factors like pressure to induce phase transitions in compounds with complex structures, which could be relevant for the compound in focus Johnstone, Ieva, Lennie, Mcnab, Pidcock, Warren, & Parsons, 2010.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 2-aminotetralin, have been shown to interact with neurotransmitters like serotonin and norepinephrine .
Mode of Action
Based on its structural similarity to 2-aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well .
Biochemical Pathways
Compounds with similar structures have been shown to influence the serotonin and norepinephrine pathways .
Result of Action
Based on its structural similarity to 2-aminotetralin, it may result in increased levels of serotonin and norepinephrine in the synaptic cleft, potentially leading to enhanced neurotransmission .
Propriétés
IUPAC Name |
methyl 4-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-19(23)16-8-6-15(7-9-16)18(22)21-13-20(24)11-10-14-4-2-3-5-17(14)12-20/h2-9,24H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFVIAIBPBNQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)
![2-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3010165.png)
![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)

![2-(adamantan-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B3010178.png)
![3-(4-(isopentyloxy)benzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3010180.png)